molecular formula C19H19N3OS2 B2580162 N-(3,5-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-79-3

N-(3,5-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No. B2580162
CAS RN: 864917-79-3
M. Wt: 369.5
InChI Key: JXYRPDZOOHDVAP-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, also known as DMPTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMPTA is a thioamide derivative of 1,2,4-thiadiazole, which is a heterocyclic compound containing a sulfur atom and two nitrogen atoms in its ring structure.

Scientific Research Applications

Synthesis and Anticancer Screening

One study focused on the synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds , which were synthesized by heterocyclization of their precursors. The compounds exhibited potent cytotoxic results against breast cancer cell lines in comparison to 5-fluorouracil, demonstrating their potential as anticancer agents (Abu-Melha, 2021).

Another work involved the synthesis of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives . These compounds were tested against a panel of 60 human tumor cell lines, showing reasonable anticancer activity, particularly against melanoma-type cell lines (Duran & Demirayak, 2012).

Molecular Modeling and Anti-inflammatory Agents

A study on novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles revealed significant in vitro anti-inflammatory activity, compared to ibuprofen. Molecular modeling was utilized to explore the mechanism of action, suggesting these compounds as promising anti-inflammatory and analgesic agents (Shkair et al., 2016).

Structural Studies and Inhibitory Potential

Research on 2-acetamide-5-phenylthio-1,3,4-thiadiazol derivatives containing a phenyl urea warhead evaluated their antiproliferative activities. One compound exhibited significant cytotoxic effects and induced apoptosis in cancer cells, highlighting its potential as a VEGFR-2 inhibitor (Toolabi et al., 2022).

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS2/c1-12-5-4-6-15(8-12)18-21-19(25-22-18)24-11-17(23)20-16-9-13(2)7-14(3)10-16/h4-10H,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYRPDZOOHDVAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

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